2-Chloro-N,N-dipropylethanamine hydrochloride
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Overview
Description
2-Chloro-N,N-dipropylethanamine hydrochloride is a chemical compound with the molecular formula C8H19Cl2NThis compound is typically found as a white or pale yellow crystalline substance and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dipropylethanamine hydrochloride involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions typically include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dipropylethanamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding N-oxides.
Reduction Products: Reduction typically results in the formation of secondary or tertiary amines.
Scientific Research Applications
2-Chloro-N,N-dipropylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dipropylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological processes[4][4].
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but with different alkyl groups.
2-Chloro-N,N-diisopropylethylamine hydrochloride: Another closely related compound with similar properties.
Uniqueness
2-Chloro-N,N-dipropylethanamine hydrochloride is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. Its solubility, reactivity, and interaction with biological targets make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
4535-86-8 |
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Molecular Formula |
C8H19Cl2N |
Molecular Weight |
200.15 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H18ClN.ClH/c1-3-6-10(7-4-2)8-5-9;/h3-8H2,1-2H3;1H |
InChI Key |
PNNHIYBDBMMXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCl.Cl |
Origin of Product |
United States |
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